molecular formula C22H23FN4 B6098601 N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-1-(1-pyridin-3-ylpyrrol-2-yl)methanamine

N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-1-(1-pyridin-3-ylpyrrol-2-yl)methanamine

Cat. No.: B6098601
M. Wt: 362.4 g/mol
InChI Key: MLLFBVXKYRAIPN-UHFFFAOYSA-N
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Description

N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-1-(1-pyridin-3-ylpyrrol-2-yl)methanamine is a complex organic compound that features a unique structure combining indole, pyridine, and pyrrole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-1-(1-pyridin-3-ylpyrrol-2-yl)methanamine typically involves multi-step organic synthesis. The process begins with the preparation of the indole and pyrrole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity. Industrial methods also focus on optimizing the use of solvents and reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-1-(1-pyridin-3-ylpyrrol-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-1-(1-pyridin-3-ylpyrrol-2-yl)methanamine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and drug discovery.

    Medicine: Potential therapeutic applications include acting as a lead compound for developing new drugs targeting specific pathways or diseases.

    Industry: It can be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-1-(1-pyridin-3-ylpyrrol-2-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, depending on the compound’s application. The pathways involved often include binding to active sites, altering protein conformation, or modulating gene expression. These interactions can lead to various biological effects, such as inhibition of enzyme activity or changes in cellular signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-1-(1-pyridin-3-ylpyrrol-2-yl)methanamine is unique due to its combination of indole, pyridine, and pyrrole moieties. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo multiple types of reactions and interact with diverse molecular targets sets it apart from other similar compounds.

Properties

IUPAC Name

N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-1-(1-pyridin-3-ylpyrrol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN4/c1-3-21-15(2)20-11-17(23)10-16(22(20)26-21)12-25-14-19-7-5-9-27(19)18-6-4-8-24-13-18/h4-11,13,25-26H,3,12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLFBVXKYRAIPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C2=CC(=CC(=C2N1)CNCC3=CC=CN3C4=CN=CC=C4)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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